3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione
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Overview
Description
3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is an organic compound characterized by its unique structure, which includes a dihydropyran ring substituted with tetramethyl groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione typically involves the following steps:
Formation of the Dihydropyran Ring: The dihydropyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a ketoester, under acidic or basic conditions.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via alkylation reactions, often using methyl iodide or similar alkylating agents in the presence of a strong base like sodium hydride.
Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives or further oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance biological activity or selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism by which 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells.
Comparison with Similar Compounds
Similar Compounds
3,3,5,5-tetramethyl-6-phenyl-dihydro-2H-pyran-2,4(3H)-dione: Lacks the nitro group, leading to different reactivity and applications.
3,3,5,5-tetramethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione:
Uniqueness
The presence of the nitrophenyl group in 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione imparts unique electronic properties, making it distinct from other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, providing opportunities for unique applications in various fields.
Properties
IUPAC Name |
3,3,5,5-tetramethyl-6-(2-nitrophenyl)oxane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-14(2)11(21-13(18)15(3,4)12(14)17)9-7-5-6-8-10(9)16(19)20/h5-8,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXZTCGHBBMIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=CC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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